Edetic acid dihydrate
Description
Molecular Architecture and Crystalline Configuration
Edetic acid dihydrate adopts a hexadentate ligand structure, with two water molecules integrated into its crystalline lattice. The parent EDTA molecule consists of a central ethylenediamine backbone flanked by four carboxylate groups, enabling coordination with metal ions via two nitrogen and four oxygen atoms. X-ray diffraction studies of analogous EDTA complexes, such as K[Co(edta)]·2H₂O, reveal orthorhombic symmetry (space group P2₁2₁2₁) with unit cell dimensions a = 6.432 Å, b = 10.098 Å, and c = 22.740 Å. In the dihydrate form, hydrogen bonding between water molecules and carboxylate oxygen atoms stabilizes the crystal structure, as evidenced by thermal decomposition thresholds above 252°C.
Table 1: Crystallographic Parameters of this compound
| Property | Value | Source |
|---|---|---|
| Crystal System | Orthorhombic | |
| Space Group | P2₁2₁2₁ | |
| Unit Cell Volume | 1477.0 ų | |
| Density | 1.899 g/cm³ | |
| Decomposition Point | >252°C |
Hydration States and Stability Profiles
The dihydrate form exhibits superior stability compared to anhydrous EDTA, with water molecules mitigating electrostatic repulsion between deprotonated carboxylates. Thermogravimetric analysis shows mass loss corresponding to water evaporation at 100–120°C, followed by ligand decomposition above 250°C. Storage at 2–8°C in airtight containers is recommended to prevent deliquescence, as ambient humidity promotes gradual hydration.
Acid-Base Behavior and Protonation Equilibria
EDTA’s six protonation sites yield a complex pH-dependent speciation profile:
- Carboxyl Groups : Deprotonate sequentially at pKa 0, 1.5, 2.0, and 2.66.
- Amino Groups : Lose protons at pKa 6.16 and 10.24.
In the dihydrate, hydration stabilizes the fully protonated H₆EDTA²⁺ form at pH < 2, while the tetra-anionic EDTA⁴⁻ dominates at pH > 10.5. The equilibrium constant for Fe³⁺ chelation, K = 10²⁵·¹, underscores its affinity for polyvalent cations.
Table 2: Acid-Base Properties of this compound
| Protonation Site | pKa | Dominant Species at pH |
|---|---|---|
| Carboxyl 1 | 0.0 | <1.5 |
| Carboxyl 2 | 1.5 | 1.5–2.0 |
| Carboxyl 3 | 2.0 | 2.0–2.66 |
| Carboxyl |
Properties
IUPAC Name |
2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);2*1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKADZMAZVCJMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622851 | |
| Record name | 2,2',2'',2'''-(Ethane-1,2-diyldinitrilo)tetraacetic acid--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7487-55-0 | |
| Record name | Edetic acid dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007487550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',2'',2'''-(Ethane-1,2-diyldinitrilo)tetraacetic acid--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EDETIC ACID DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q48G4KK684 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthesis via Ethylenediamine and Chloroacetic Acid Condensation
The most widely documented method for synthesizing edetic acid derivatives involves the condensation of ethylenediamine with chloroacetic acid under alkaline conditions. This route, adapted for edetic acid dihydrate production, proceeds through four stages :
-
Formation of N-(2-Carboxyethyl)ethylenediamine : Ethylenediamine reacts with chloroacetic acid in a molar ratio of 1:4 to form the intermediate N-(2-carboxyethyl)ethylenediamine. This step requires precise pH control (pH 10–12) using sodium hydroxide to deprotonate the amine groups and facilitate nucleophilic substitution .
-
Alkaline Hydrolysis : The intermediate undergoes hydrolysis with excess sodium hydroxide at 80–90°C to generate the tetrasodium salt of EDTA. Prolonged heating (2–4 hours) ensures complete dechlorination and carboxylate group formation .
-
Acidification to EDTA Free Acid : The tetrasodium EDTA solution is acidified with concentrated hydrochloric acid (HCl) to pH 2–3, precipitating EDTA as a white crystalline solid. This step protonates all four carboxylate groups, yielding H₄EDTA .
-
Crystallization as Dihydrate : The crude EDTA is dissolved in hot deionized water and recrystallized under controlled cooling (5–10°C/min). Slow evaporation at 25°C facilitates the incorporation of two water molecules per EDTA molecule, forming the dihydrate .
Key Parameters :
-
Temperature : 80–90°C for hydrolysis; 25°C for crystallization
Alkaline Condensation with Hydroxyacetonitrile
An alternative industrial-scale method employs hydroxyacetonitrile and ethylenediamine in sodium hydroxide solution, leveraging cyanide inhibition to minimize side reactions :
-
Reaction Setup : Ethylenediamine (1 mol) is mixed with aqueous NaOH (42% w/w) and hydroxyacetonitrile (4 mol) under reduced pressure (−0.01 to −0.02 MPa) at 85–102°C. Sodium cyanide (0.04 mol) is added to inhibit polymerization .
-
Formation of Tetrasodium EDTA : The mixture is refluxed for 1.5 hours, during which hydroxyacetonitrile undergoes alkaline hydrolysis to glycolic acid, reacting with ethylenediamine to form EDTA tetrasodium salt.
-
Acidification and Crystallization : Sulfuric acid is added to adjust the pH to 2–3, precipitating EDTA free acid. The product is washed with ethanol and crystallized from aqueous solution to obtain the dihydrate .
Optimization Notes :
Metathesis Reaction for Direct Salt Conversion
A patented method describes the preparation of EDTA salts via metathesis, which can be adapted for this compound :
-
Calcium Disodium EDTA Synthesis : Disodium EDTA (7–9 g) is reacted with calcium hydroxide (1–2 g) in water at 35–45°C. The mixture is refluxed for 1.5 hours, and the resulting calcium disodium EDTA is isolated .
-
Ion Exchange to Free Acid : The calcium disodium EDTA is treated with a cation-exchange resin (e.g., Dowex 50WX8) in H⁺ form, replacing Na⁺ and Ca²⁺ ions with protons. The eluate is concentrated and crystallized to yield H₄EDTA·2H₂O .
Advantages :
Comparative Analysis of Preparation Methods
The table below summarizes critical parameters across the three methods:
| Method | Starting Materials | Temperature Range | Yield (%) | Purity (%) | Scale Suitability |
|---|---|---|---|---|---|
| Chloroacetic Acid Route | Ethylenediamine, ClCH₂COOH | 25–90°C | 85–90 | ≥99 | Lab to industrial |
| Hydroxyacetonitrile Route | Ethylenediamine, HOCH₂CN | 85–102°C | 92–95 | ≥99.5 | Industrial |
| Metathesis Route | Disodium EDTA, Ca(OH)₂ | 35–45°C | 88–90 | ≥98 | Pilot to industrial |
Crystallization and Hydration Control
Achieving the dihydrate form necessitates precise control over crystallization conditions:
-
Solvent System : Water-ethanol mixtures (3:1 v/v) reduce solubility and promote hydrate formation .
-
Cooling Rate : Gradual cooling (5°C/hour) yields larger, well-defined crystals with consistent hydration .
-
Drying Protocol : Vacuum drying at 40°C prevents dehydration beyond the dihydrate stage .
Challenges and Mitigation Strategies
-
Byproduct Formation :
-
Metal Contamination :
Chemical Reactions Analysis
Metal Chelation Reactions
Edetic acid dihydrate binds metal ions via its four carboxylate and two amine groups, forming stable octahedral complexes. The equilibrium constant for iron(III) chelation is exceptionally high :
Stability Constants (log K) of Metal-EDTA Complexes
| Metal Ion | log K |
|---|---|
| Fe³⁺ | 25.1 |
| Cu²⁺ | 18.8 |
| Ca²⁺ | 10.7 |
| Pb²⁺ | 18.3 |
The pH-dependent deprotonation of EDTA (p$K_a$ values: 0, 1.5, 2, 2.66, 6.16, 10.24 ) governs its affinity for specific metals. For example, Ca²⁺ binding is optimal at pH > 8 due to full deprotonation of carboxyl groups.
Leaching and Recycling Mechanisms
In hydrometallurgical applications, this compound dissolves metal oxides via proton-assisted chelation. A 2024 study demonstrated its efficacy in recovering rare earth elements (REEs) with leaching efficiencies of :
-
97% Mo
-
95% Ni
-
96% V
Post-leaching, EDTA is regenerated by precipitating metal-EDTA complexes with calcium chloride:
Subsequent addition of oxalic acid forms calcium oxalate (whewellite), enabling EDTA recycling :
Thermal Decomposition
At temperatures exceeding 252°C, this compound undergoes decomposition :
This process releases carbon monoxide, carbon dioxide, and water vapor, with residues including nitrogen-containing compounds.
Reactivity with Oxidizing Agents
This compound is incompatible with strong oxidizers (e.g., peroxides, chlorates), which can induce exothermic reactions or gas evolution . Stability under ambient conditions is high, but prolonged exposure to oxidizers necessitates caution.
This compound’s versatility in metal sequestration, recyclability in industrial processes, and well-characterized degradation pathways solidify its role as a cornerstone chelating agent. Ongoing research focuses on optimizing its use in sustainable metal recovery systems .
Scientific Research Applications
Pharmaceutical Applications
EDTA is widely used in medicine primarily as a chelating agent for treating heavy metal toxicity. The disodium salt form, known as edetate disodium, is particularly effective in binding toxic metals such as lead, mercury, and cadmium, facilitating their excretion from the body.
- Heavy Metal Detoxification : EDTA therapy is employed in cases of lead poisoning. A study indicated that administration of calcium disodium EDTA resulted in significant reductions in blood lead levels among patients .
- Cardiovascular Health : Some studies suggest that EDTA may have benefits in treating cardiovascular diseases by reducing calcification in arteries .
Laboratory and Analytical Chemistry
In laboratory settings, EDTA serves multiple roles:
- Metal Ion Scavenging : EDTA is utilized for removing metal ions from solutions to prevent interference in biochemical assays. It effectively deactivates metal-dependent enzymes, which is crucial for accurate experimental results .
- Complexometric Titrations : In analytical chemistry, EDTA is a standard reagent for determining the concentration of metal ions through complexometric titrations. It forms stable complexes with calcium and magnesium ions, allowing for precise measurements of water hardness .
- DNA Analysis : In molecular biology, EDTA is used during DNA extraction and purification processes to inhibit metal-mediated degradation of nucleic acids .
Environmental Applications
EDTA's role extends to environmental science:
- Water Quality Testing : EDTA is employed as a reagent to assess the bioavailability of heavy metals in sediments and water samples. Its ability to form complexes with metals aids in evaluating contamination levels .
- Pollution Control : Studies have shown that EDTA can be used in remediation processes to extract heavy metals from contaminated soils and water bodies .
Food Industry Applications
In the food industry, EDTA serves as a preservative and stabilizer:
- Food Preservation : EDTA is added to food products to prevent oxidative spoilage by sequestering metal ions that catalyze oxidation reactions. It helps maintain the quality and shelf life of various food items .
- Nutritional Supplements : Its chelating properties are also harnessed in dietary supplements to enhance the bioavailability of essential minerals by preventing their precipitation during digestion .
Industrial Applications
EDTA finds extensive use in various industrial processes:
- Textile Industry : It is used in dyeing processes to improve color fastness by binding metal ions that could otherwise affect dye stability .
- Cosmetics : In cosmetic formulations, EDTA acts as a stabilizer and preservative by preventing metal-induced degradation of active ingredients .
Case Study 1: Heavy Metal Detoxification
A clinical trial involving patients with lead poisoning demonstrated that treatment with calcium disodium EDTA significantly lowered blood lead levels within days of administration. The study highlighted the importance of monitoring renal function during treatment due to potential nephrotoxicity associated with high doses .
Case Study 2: Water Quality Assessment
A research project analyzed river water samples from urban areas using EDTA-based methods to determine heavy metal concentrations. The results indicated varying levels of contamination across different sites, underscoring the effectiveness of EDTA in environmental monitoring .
Mechanism of Action
The primary mechanism of action of edetic acid dihydrate involves chelation. It binds to metal ions through its carboxyl and amine groups, forming stable, water-soluble complexes. This process effectively sequesters metal ions, preventing them from participating in unwanted chemical reactions. The chelated metal ions are then excreted from the body or removed from industrial processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Dihydrate Compounds
Oxalic Acid Dihydrate (C₂H₂O₄·2H₂O)
- Structure and Function : A dicarboxylic acid dihydrate with two water molecules, oxalic acid dihydrate lacks EDTA’s amine groups, limiting its chelation capacity. It primarily serves as a reducing agent or pH adjuster .
- Toxicity: In genotoxicity studies, trimethoprim-oxalic acid dihydrate conjugates exhibited lower genotoxic effects compared to trimethoprim-maleic acid conjugates in human lymphocytes (micronucleus assay) .
- Thermodynamics : The heat of combustion for oxalic acid dihydrate is well-documented, with studies reporting values derived from solution calorimetry .
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Key Functional Groups | Primary Application |
|---|---|---|---|
| Edetic acid dihydrate | C₁₀H₁₄N₂Na₂O₈·2H₂O | Amine, carboxylate | Metal chelation, anticoagulant |
| Oxalic acid dihydrate | C₂H₂O₄·2H₂O | Carboxylate | Reducing agent, pH adjustment |
| Sodium citrate dihydrate | C₆H₅Na₃O₇·2H₂O | Hydroxyl, carboxylate | Biological buffer, anticoagulant |
Chromotropic Acid Disodium Salt Dihydrate (C₁₀H₆Na₂O₈S₂·2H₂O)
- Application : Unlike EDTA, this compound is specialized for colorimetric assays, detecting formaldehyde and sugars due to its sulfonic acid groups .
- Solubility : Highly water-soluble, similar to EDTA, but its aromatic naphthalene backbone enables distinct photochemical reactivity.
Ellagic Acid Dihydrate (C₁₄H₆O₈·2H₂O)
- Biological Activity: A polyphenol dihydrate with anti-cancer properties, ellagic acid dihydrate inhibits carcinogens like benzo[a]pyrene but lacks EDTA’s metal-binding capacity. Its IC₅₀ in cytotoxicity assays is higher (160 µM) compared to smaller molecules like quercetin dihydrate .
Comparison with Other EDTA Salts
EDTA Tetrasodium Salt Dihydrate
- Structure : Contains four sodium ions versus two in this compound, enhancing solubility for industrial cleaning applications .
EDTA-Free Acid (C₁₀H₁₆N₂O₈)
- Utility : Less water-soluble than its sodium salts, requiring pH adjustment for chelation activity, whereas this compound is readily soluble .
Q & A
Q. How should researchers design experiments to investigate the metal-chelating effects of edetic acid dihydrate (EDTA) in enzymatic studies?
- Methodological Answer : Begin by selecting a metal-dependent enzyme (e.g., alkaline phosphatase) and preparing a series of EDTA dihydrate solutions at varying concentrations (0.1–10 mM) in buffer systems. Include controls without EDTA to establish baseline enzymatic activity. Measure activity using spectrophotometric assays (e.g., absorbance at 405 nm for p-nitrophenylphosphate hydrolysis). Ensure pH stability, as EDTA’s chelation efficiency is pH-dependent. Replicate experiments at least three times, and use statistical tools (e.g., ANOVA) to assess significance. Document all steps in detail, including EDTA source (e.g., Sigma-Aldrich, CAS 6381-92-6) and purity verification methods (e.g., titration) .
Q. What methodological steps ensure the reproducibility of this compound preparation in buffer solutions for cell culture applications?
- Methodological Answer : Dissolve EDTA dihydrate in ultrapure water (18.2 MΩ·cm resistivity) under gentle heating (40–50°C) to avoid decomposition. Filter-sterilize (0.22 µm membrane) and adjust pH to 7.4 using NaOH. Validate concentration via atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) to confirm metal-free conditions. Include batch-to-batch consistency checks by comparing chelation efficacy against standard metal solutions (e.g., Fe³⁺ or Ca²⁺). Publish full protocols, including buffer composition and sterilization steps, in supplementary materials to enable replication .
Q. What are the critical parameters to control when using this compound to prevent interference in spectrophotometric assays?
- Methodological Answer : Key parameters include:
- pH : EDTA’s chelation capacity diminishes below pH 6.0; use buffers like Tris or HEPES (pH 7.0–8.0).
- Metal Contamination : Pre-treat glassware with 10% HNO₃ to remove residual metals.
- Concentration Optimization : Conduct pilot studies to identify EDTA levels that chelate target metals without denaturing proteins (e.g., 1–5 mM for Ca²⁺ in cell lysates).
- Interference Checks : Compare assay results with and without EDTA to isolate its effects. Report deviations in absorption spectra (e.g., shifts due to EDTA-metal complexes) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported stability constants of this compound with different metal ions under varying experimental conditions?
- Methodological Answer : Perform potentiometric titrations under controlled ionic strength (e.g., 0.1 M KCl) and temperature (25°C) to determine conditional stability constants (log K) for EDTA-metal complexes (e.g., Fe³⁺ vs. Mg²⁺). Compare results with literature values using the IUPAC Stability Constants Database. For conflicting data, validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics. Analyze discrepancies by adjusting for factors like ionic strength, ligand protonation states, and competing anions (e.g., phosphate). Use multivariate regression to model log K variability .
Q. What advanced analytical techniques are recommended to characterize the coordination geometry of this compound-metal complexes in situ?
- Methodological Answer : Combine X-ray crystallography (for solid-state structures) and extended X-ray absorption fine structure (EXAFS) spectroscopy (for solution-state geometries). For dynamic systems, employ nuclear magnetic resonance (NMR) with paramagnetic relaxation enhancement (PRE) to study EDTA’s interaction with labile metals like Cu²⁺. Cross-validate findings using density functional theory (DFT) simulations to predict bond lengths and angles. Reference crystallographic data from repositories like the Cambridge Structural Database (CSD) for comparative analysis .
Q. How can computational modeling be integrated with experimental data to predict this compound’s behavior in heterogeneous biological systems?
- Methodological Answer : Develop molecular dynamics (MD) simulations using force fields parameterized for EDTA (e.g., CHARMM or AMBER). Input experimental data (e.g., diffusion coefficients from dynamic light scattering) to refine models. Predict EDTA’s distribution in lipid bilayers or extracellular matrices using free-energy perturbation (FEP) calculations. Validate predictions via fluorescence correlation spectroscopy (FCS) or microdialysis in ex vivo tissue models. Publish simulation scripts and raw data in open repositories (e.g., Zenodo) for peer validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
